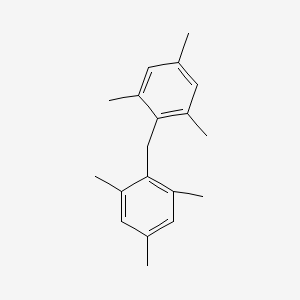

Dimesitylmethane

描述

Contextualization within Arylmethane Chemistry and Sterically Hindered Systems

In the broader context of sterically hindered systems, dimesitylmethane serves as a classic example of how non-bonding interactions can dictate molecular shape and function. wikipedia.org The study of such systems is crucial for understanding and controlling reaction selectivity, stabilizing reactive intermediates, and designing molecules with specific three-dimensional architectures. numberanalytics.com The principles learned from this compound and its derivatives are applicable to the design of a wide range of other sterically encumbered molecules.

Significance of this compound as a Structural Motif in Organic Synthesis and Molecular Design

The rigid and bulky nature of the this compound framework makes it an excellent scaffold or structural motif in organic synthesis and molecular design. Its C2v symmetry provides a well-defined platform for the attachment of functional groups in a precise spatial arrangement. This has been extensively exploited in the field of supramolecular chemistry, where this compound-based structures have been employed as receptors for various guest molecules. rsc.orgmdpi.com

A significant area of application is in the design of synthetic receptors for carbohydrates. nih.govacs.org By attaching hydrogen-bonding units to the this compound scaffold, researchers have created molecules that can selectively bind to specific sugars. rsc.org The this compound core provides a pre-organized cavity of a suitable size and shape for encapsulating disaccharides, while its aromatic surfaces can engage in CH-π interactions with the sugar molecule, further stabilizing the complex. rsc.org This biomimetic approach, inspired by the binding motifs found in natural proteins, is a testament to the importance of the this compound motif in creating functional molecular systems. acs.org

Historical Development and Evolution of Research on this compound and its Analogues

The history of this compound is intrinsically linked to the early investigations into phenol-formaldehyde reactions, which laid the groundwork for the field of polymer chemistry and the discovery of calixarenes. In the late 19th century, Adolf von Baeyer reported the reaction of mesitylene (B46885) with formaldehyde (B43269), which led to the formation of this compound. rsc.orgmaynoothuniversity.iepageplace.de This was one of the more tractable products from a series of reactions that often yielded resinous, uncharacterizable materials. rsc.org

For a considerable period, research on this compound itself was not a primary focus. However, its structural concept was crucial in the eventual elucidation of the structures of calixarenes, which are cyclic oligomers formed from the condensation of phenols and formaldehyde. maynoothuniversity.iepageplace.de In the mid-20th century, the development of improved synthetic methods for diarylmethanes, such as the use of formic acid as a catalyst and solvent, facilitated the preparation of this compound in high yield and purity. orgsyn.org

The resurgence of interest in this compound came with the rise of supramolecular chemistry. Researchers recognized that the sterically hindered and pre-organized nature of the this compound scaffold made it an ideal building block for constructing host molecules. rsc.org This has led to a significant body of research in recent decades focusing on the synthesis of this compound derivatives and analogues functionalized with various recognition sites. researchgate.netmdpi.comtu-freiberg.de These studies have explored their binding properties towards a range of substrates, established their utility in sensing and separation, and expanded the toolkit for rational molecular design. The evolution of research on this compound thus reflects a journey from a simple condensation product to a sophisticated tool in modern chemistry.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C19H24 |

| Molecular Weight | 252.39 g/mol |

| Melting Point | 132-135 °C |

| Boiling Point | 212-213 °C at 21 mmHg |

| Appearance | White crystalline solid |

| Spectroscopic Technique | Key Features |

|---|---|

| 1H NMR (CDCl3) | δ ~6.8 (s, 4H, Ar-H), ~3.9 (s, 2H, CH2), ~2.2 (s, 18H, Ar-CH3) ppm |

| 13C NMR (CDCl3) | Signals in the aromatic region (~128-137 ppm), a signal for the methylene (B1212753) carbon (~36 ppm), and signals for the methyl carbons (~20-21 ppm) |

| IR (KBr) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-H bending |

| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 252, characteristic fragmentation pattern |

Structure

3D Structure

属性

IUPAC Name |

1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24/c1-12-7-14(3)18(15(4)8-12)11-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYQPPLKPFBKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223529 | |

| Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733-07-3 | |

| Record name | 1,3,5-Trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000733073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 733-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 733-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis[2,4,6-trimethylbenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimesitylmethane and Functionalized Derivatives

Elucidation of Core Dimesitylmethane Synthesis Pathways

The synthesis of this compound is a classic example of electrophilic aromatic substitution, leveraging the high nucleophilicity of the mesitylene (B46885) ring.

Mechanistic Investigations of Electrophilic Aromatic Substitution in Mesitylene Condensation Reactions

The formation of this compound from mesitylene and a formaldehyde (B43269) source, such as paraformaldehyde, in an acidic medium proceeds via a two-step electrophilic aromatic substitution (SEAr) mechanism. ysu.eduwikipedia.org Mesitylene (1,3,5-trimethylbenzene) is a highly activated aromatic compound due to the three electron-donating methyl groups, which increase the electron density of the ring and stabilize the cationic intermediate formed during substitution. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism can be detailed as follows:

Generation of the Electrophile: In the presence of a strong acid like formic acid, paraformaldehyde is protonated and subsequently breaks down to form a highly electrophilic species, the protonated formaldehyde or its equivalent, a methylol cation (+CH₂OH). ysu.edu

First Electrophilic Attack: The electron-rich π-system of a mesitylene molecule acts as a nucleophile, attacking the electrophilic carbon of the methylol cation. masterorganicchemistry.com This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com

Re-aromatization: A weak base, such as the formate (B1220265) anion or another molecule of mesitylene, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and forming 2,4,6-trimethylbenzyl alcohol (mesityl carbinol). masterorganicchemistry.com

Formation of the Second Electrophile: The newly formed benzyl (B1604629) alcohol is protonated by the acid catalyst, followed by the loss of a water molecule to generate a new, highly stabilized benzylic carbocation, the mesitylmethyl cation.

Second Electrophilic Attack: A second molecule of mesitylene attacks this mesitylmethyl cation. This leads to the formation of another arenium ion intermediate.

Final Deprotonation: The final loss of a proton from this intermediate re-establishes aromaticity, yielding the final product, this compound (1,1'-methylenebis[2,4,6-trimethylbenzene]). ysu.eduorgsyn.org

Optimization Strategies for Yield and Purity in Preparative Synthesis

The preparative synthesis of this compound has been well-documented and optimized, with detailed procedures available in resources like Organic Syntheses. orgsyn.org Key strategies focus on maximizing yield by controlling stoichiometry and reaction conditions, and ensuring high purity through a meticulous workup and purification process. nih.gov

A typical optimized procedure involves heating a mixture of paraformaldehyde and a large excess of mesitylene in formic acid under reflux for several hours. orgsyn.org The excess mesitylene helps to ensure that the formaldehyde source is fully consumed and drives the reaction towards the desired product. Upon cooling, the crude this compound crystallizes from the reaction mixture.

The purification protocol is critical for obtaining a high-purity product. It involves several washing steps to remove unreacted starting materials and byproducts. orgsyn.org Washing with benzene (B151609) removes residual mesitylene, while washes with water and aqueous sodium carbonate solution neutralize and remove the formic acid catalyst. For the highest purity, recrystallization from a solvent system like boiling benzene with subsequent precipitation using methanol (B129727) is effective, yielding the product as white platelets. orgsyn.org This optimized process can produce this compound with a purity exceeding 99%.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Reactants | Mesitylene, Paraformaldehyde | Aromatic core and methylene (B1212753) bridge source | orgsyn.org |

| Catalyst | 88-95% Formic Acid | Generates the initial electrophile | ysu.eduorgsyn.org |

| Stoichiometry | 3:1 molar ratio of Mesitylene to Formaldehyde | Drives reaction to completion, maximizes yield | orgsyn.org |

| Reaction Time | 6 hours under reflux | Ensures complete reaction | orgsyn.org |

| Initial Purification | Filtration and washing with benzene | Removes unreacted mesitylene and soluble impurities | |

| Acid Removal | Washing with aqueous Sodium Carbonate | Neutralizes and removes formic acid catalyst | |

| Final Purification | Recrystallization from Benzene/Methanol | Provides high-purity crystalline product | orgsyn.org |

| Reported Yield | ~62-68% | Yield of high-purity, recrystallized product | orgsyn.org |

| Reported Purity | >99% (by VPC) | Purity of crude product after initial washes |

Regioselective Functionalization of the this compound Scaffold

The this compound framework can be further elaborated through regioselective functionalization, enabling the synthesis of precursors for more complex molecular systems.

Introduction of Halogenated Substituents (e.g., Bromomethylation)

The methyl groups on the mesityl rings are susceptible to free-radical halogenation, providing a direct route to functional handles. Bromomethylation is a particularly useful transformation. The synthesis of this compound derivatives bearing bromomethyl units has been reported, often as precursors for more complex structures. researchgate.net This functionalization is typically achieved via radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, under photochemical or thermal conditions. This selectively brominates the benzylic positions (the methyl groups on the aromatic rings) over the central methylene bridge. Such di(bromomethyl) derivatives are valuable intermediates for introducing further functionalities. researchgate.net

Synthesis of Aminomethylated and Heterocycle-Incorporating Derivatives

Bromomethylated this compound derivatives are excellent electrophiles for nucleophilic substitution reactions to introduce nitrogen-containing groups.

Aminomethylation: The synthesis of aminomethylated derivatives can be achieved by reacting the bromomethylated scaffold with ammonia (B1221849) or primary amines. researchgate.net A common strategy involves using a protected amine equivalent, such as potassium phthalimide, followed by deprotection via hydrazinolysis (the Gabriel synthesis) to yield the primary aminomethyl derivative. mdpi.com

Heterocycle Incorporation: The aminomethylated this compound scaffold is a versatile platform for attaching various heterocyclic moieties, which are often employed as recognition units in supramolecular chemistry. researchgate.net This is frequently accomplished through amide bond formation by reacting the aminomethyl group with a heterocycle-containing carboxylic acid using standard peptide coupling reagents like PyBOP or HATU. csic.es Alternatively, reductive amination between the aminomethyl group and a heterocyclic aldehyde can form the desired linkage. maynoothuniversity.ie Heterocycles such as pyridine, pyrrole, and indole (B1671886) have been successfully incorporated onto similar aromatic scaffolds using these methods. csic.esacs.org

| Functionalization Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Bromomethylation | N-Bromosuccinimide (NBS), Radical Initiator | Bromomethyl-dimesitylmethane derivative | researchgate.net |

| Aminomethylation | 1. Potassium Phthalimide 2. Hydrazine Hydrate | Aminomethyl-dimesitylmethane derivative | mdpi.com |

| Heterocycle Incorporation (Amide) | Heterocyclic Carboxylic Acid, PyBOP/HATU | This compound with heterocyclic amide side-chains | csic.es |

| Heterocycle Incorporation (Amine) | Heterocyclic Aldehyde, Reducing Agent (e.g., NaBH₄) | This compound with heterocyclic amine side-chains | maynoothuniversity.ie |

Multicomponent Reaction Approaches for Complex Molecular Architectures

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. organic-chemistry.org These reactions offer high atom economy and efficiency for the rapid generation of molecular complexity. beilstein-journals.org

While specific examples of MCRs directly employing the this compound scaffold are not extensively reported, its functionalized derivatives are ideal candidates for such transformations. For instance:

An aminomethylated this compound can serve as the amine component in the Ugi four-component reaction, which combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce a complex bis-amide. beilstein-journals.org

A this compound derivative functionalized with an aldehyde group could act as the carbonyl component in reactions like the Passerini, Biginelli, or Mannich reactions. organic-chemistry.org

In the Groebke-Blackburn-Bienaymé reaction (GBBR), an aminomethyl-functionalized scaffold could potentially react with an aldehyde and an isocyanide in the presence of an α-aminoazine to build intricate, heterocycle-fused structures. csic.es

The use of MCRs would allow for the one-pot synthesis of highly complex and diverse molecular architectures built upon the pre-organized this compound core, representing a promising future direction for creating novel functional molecules.

Exploratory Studies on the Reactivity and Reaction Mechanisms of Dimesitylmethane Derivatives

Electrophilic Reactivity of the Aromatic Moieties

The aromatic rings of dimesitylmethane, while activated by three methyl groups each, exhibit reactivity patterns in electrophilic aromatic substitution (SEAr) that are heavily dictated by steric factors.

The most common reaction for benzene (B151609) and its derivatives is electrophilic aromatic substitution. ysu.edu The rate and regioselectivity of these reactions are influenced by the substituents on the aromatic ring. wikipedia.org In the case of this compound, the six ortho-methyl groups create a sterically congested environment around the aromatic rings. This steric hindrance plays a crucial role in modulating the approach of electrophiles.

Bulky substituents can slow down the rate of SEAr reactions by physically impeding the electrophile's access to the aromatic ring. numberanalytics.com For example, the nitration of mesitylene (B46885) is slower than that of toluene (B28343), a consequence of the increased steric hindrance from its three methyl groups compared to toluene's one. numberanalytics.com In this compound, this effect is amplified. The bulky mesityl groups can hinder the approach of an electrophile, particularly to the positions ortho to the methylene (B1212753) bridge, even though these positions are electronically activated. numberanalytics.com

Furthermore, steric effects can alter the typical regioselectivity. In many SEAr reactions, product distribution is governed by the stability of the cationic intermediate, known as the Wheland intermediate or arenium ion. wikipedia.orgnih.gov For highly sterically demanding electrophiles, the transition state leading to the ortho-substituted product can be significantly destabilized, favoring substitution at the less hindered para position relative to the methylene bridge. Studies comparing the reactivity of toluene and mesitylene in thianthrenation, an SEAr reaction, showed that the bulkier, more nucleophilic mesitylene reacted slower. nih.gov This was attributed to a slower deprotonation step for the more sterically hindered mesitylene-based Wheland intermediate, highlighting how steric effects can influence different steps in the SEAr mechanism. nih.gov

The synthesis of this compound itself is a classic example of an SEAr reaction. It is commonly prepared by the acid-catalyzed reaction of mesitylene with a formaldehyde (B43269) source, such as paraformaldehyde. ysu.educhegg.com Formic acid is often preferred as the catalyst over sulfuric acid because it also acts as a solvent and avoids side reactions like sulfonation. orgsyn.org The mechanism involves the initial formation of an oxonium ion electrophile from protonated formaldehyde. chegg.com This is attacked by one molecule of mesitylene to form a benzyl (B1604629) alcohol intermediate, which then dehydrates to a stable benzylic carbocation. This carbocation acts as the second electrophile, which is attacked by a second molecule of mesitylene to yield the final product. chegg.comchegg.com

Creating further substituted derivatives of this compound requires careful selection of reaction conditions to overcome the inherent steric hindrance. Synthetic strategies often focus on introducing functionalities that can be later modified. For instance, this compound scaffolds incorporating bromomethyl units have been synthesized, providing a handle for further elaboration. tandfonline.commdpi-res.com Researchers have also successfully created more complex structures, such as tetrasubstituted this compound scaffolds, which can be used in supramolecular chemistry and for creating receptors with specific binding preferences. researchgate.netmdpi.comacs.org

| Reactants | Catalyst/Solvent | Product | Key Findings | Reference |

|---|---|---|---|---|

| Mesitylene, Paraformaldehyde | Formic Acid | This compound | Formic acid acts as both catalyst and solvent, avoiding emulsions and sulfonation side reactions. | ysu.eduorgsyn.org |

| Mesitylene, Formaldehyde | Sulfuric Acid | This compound | A common, traditional method for preparing substituted diarylmethanes. | orgsyn.org |

| Mesitylene, Trioxymethylene | Aluminum Chloride | This compound and other products | A powerful catalyst that can also cause rearrangement and disproportionation of methyl groups. | zenodo.orgwordpress.com |

Steric Modulation of Electrophilic Aromatic Substitution by Mesityl Groups

C-H Bond Activation Processes

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, often catalyzed by transition metals. wikipedia.orgsigmaaldrich.com

The benzylic C-H bonds of the methylene bridge in this compound are potential sites for selective functionalization. While typically less reactive than C-H bonds in electron-rich arenes, benzylic C-H bonds can be selectively activated. chemrxiv.org Noble metals such as rhodium, palladium, and iridium are widely used as catalysts for such transformations. sioc-journal.cnnih.gov

The general approach involves a transition metal catalyst that cleaves the C-H bond to form a metal-carbon bond. wikipedia.org This organometallic intermediate can then undergo further reactions to install a new functional group. beilstein-journals.org For example, copper-catalyzed methods have been developed for the functionalization of benzylic C(sp³)–H bonds, demonstrating the feasibility of activating these positions even in structurally diverse methylarenes. chemrxiv.orgnih.gov In a related context, zirconocene (B1252598) complexes, which are based on the noble metal zirconium, have been shown to mediate benzylic C-H activation of methylbenzenes, leading to C-C coupling reactions. nih.gov These studies provide a foundation for exploring similar reactivity in the more sterically demanding this compound system, where the catalyst must navigate the bulky mesityl groups to access the benzylic protons. The selectivity of such reactions is often controlled by the catalyst and directing groups, which can override inherent substrate preferences. researchgate.net

The study of reactive intermediates is crucial for understanding reaction mechanisms. In the context of this compound, both cationic and radical intermediates have been investigated. The dimesitylmethyl cation is a key intermediate in the acid-catalyzed synthesis of this compound. chegg.comchegg.com Its stability is enhanced by the electron-donating methyl groups on the phenyl rings and the steric shielding provided by the ortho-methyl groups, which disfavors coplanarity but protects the cationic center.

Laser flash photolysis is a powerful technique for generating and studying transient species. researcher.life Studies on related β,β-dimesityl enols have led to the generation of distonic radical cations, which are species where the charge and radical centers are separated. researcher.liferesearchgate.net One such study identified a rearranged radical cation that is characterized by a dimesitylmethyl radical subunit. researcher.liferesearchgate.net Spectroscopic techniques are essential for characterizing these fleeting species.

| Transient Species | Method of Generation | Method of Characterization | Key Findings | Reference |

|---|---|---|---|---|

| Dimesitylmethyl Cation | Acid-catalyzed dehydration of benzyl alcohol intermediate | Inferred from reaction mechanism | Acts as the key electrophile in the second SEAr step of this compound synthesis. | chegg.comchegg.com |

| Dimesityl Ketone O-Oxide | Photooxidation of dimesityldiazomethane (B14580251) | IR and NMR Spectroscopy | A transient species with a lifetime in the order of milliseconds in solution at room temperature. Absorption maximum at 390 nm. | smu.edu |

| Dimesitylmethyl Radical Subunit | Laser flash photolysis and one-electron oxidation of a dimesityl enol derivative | Laser Flash Photolysis, Density Functional Theory (DFT) | Generated as part of a rearranged distonic radical cation. | researcher.liferesearchgate.net |

Noble Metal-Catalyzed Benzylic C-H Activation in this compound Systems

Reactivity of this compound-Derived Transient Species

Once formed, the transient species derived from this compound exhibit unique reactivity. The dimesitylmethyl radical, for instance, is expected to have significant spin density localized at the central carbon atom. annualreviews.org The reactivity of such radicals is a balance between their inherent stability, conferred by steric bulk, and their drive to form a new bond. chemrxiv.org

Studies on dimesityl-containing transient species have revealed several reaction pathways. The distonic radical cations of β,β-dimesityl enols were found to undergo intermolecular acid-base reactions or, in some cases, intramolecular hydrogen abstraction followed by cyclization and rearrangement. researcher.life The decay of dimesityl ketone O-oxide, another transient species, proceeds via hydrogen migration from an ortho-methyl group to the terminal oxygen, leading to the formation of an OH radical and a benzyl radical within a solvent cage. smu.edu The high reactivity of these intermediates can be harnessed for further synthetic transformations, though their fleeting nature presents a significant experimental challenge. The sensitivity of related aryl enol radical cations to oxygen and nucleophiles like chloride has also been documented, indicating potential pathways for trapping these intermediates. researchgate.net

Chemical Transformations Involving Dimesitylketone O-Oxides and Related Intermediates

The introduction of sterically demanding groups, such as mesityl groups, has been a successful strategy for stabilizing reactive intermediates like carbonyl oxides. mdpi.org Dimesitylketone O-oxide is a notable example of a Criegee intermediate that has been rendered stable enough for observation in low-temperature solutions. semanticscholar.org Its synthesis is typically achieved through the photolysis of dimesityldiazomethane in an oxygen-saturated solution, such as CCl3F, at low temperatures around 140 K. smu.edunih.govresearchgate.netacs.org This method allows for the spectroscopic characterization and investigation of its subsequent chemical transformations. smu.edunih.gov

The primary thermal decay pathway for dimesitylketone O-oxide is not the cyclization to its dioxirane (B86890) isomer, but rather a rearrangement involving hydrogen migration. smu.edunih.govacs.org The preferred process is an intramolecular hydrogen atom transfer from one of the ortho-methyl groups of a mesityl ring to the terminal oxygen atom of the carbonyl oxide unit. smu.edunih.govacs.org This migration initiates the cleavage of the peroxide (O-O) bond, resulting in the formation of a hydroxyl radical (OH) and a benzyl radical pair within the solvent cage. smu.edunih.govresearchgate.netacs.org

The fate of these radical intermediates dictates the final product distribution. Recombination of the hydroxyl and benzyl radicals within the solvent cage leads to the formation of 2-methylhydroxy-pentamethylbenzophenone. smu.edunih.govresearchgate.net However, if the hydroxyl radical escapes the solvent cage, the remaining benzyl radical can lead to the formation of dimesitylketone. smu.edunih.govresearchgate.netacs.org

The activation enthalpy for this thermal decay process has been determined both experimentally and through computational studies, confirming it as the most favorable reaction pathway. smu.edu The isomerization of dimesitylketone O-oxide to the corresponding dimesityldioxirane has a significantly higher activation enthalpy, making it a less favored thermal process. smu.edunih.govresearchgate.netacs.org

Table 1: Activation Enthalpies for the Thermal Decay of Dimesitylketone O-Oxide

| Method | Solvent | Activation Enthalpy (kcal/mol) | Reference |

|---|---|---|---|

| Experimental | CCl3F | 13.8 ± 0.2 | smu.edu, nih.gov, researchgate.net |

| Experimental | Acetonitrile | 13.1 ± 0.4 | smu.edu, nih.gov, researchgate.net |

| Calculated (B3LYP/cc-pVTZ) | Gas Phase | 12.7 | smu.edu, nih.gov |

| Calculated (DFT-B3LYP/cc-pVTZ) | CH3CN Solution | 12.4 | smu.edu |

Investigation of Thermal and Photochemical Rearrangements and Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The photochemical behavior of this compound derivatives, particularly dimesityl O-oxide (a carbonyl oxide), has been a subject of detailed investigation. Carbonyl oxides are classified as 1,3-dipolar compounds, which are key reactants in 1,3-dipolar cycloaddition reactions, also known as Huisgen cycloadditions. organic-chemistry.orgwikipedia.orgchesci.com These reactions involve the concerted [4π + 2π] cycloaddition of a 1,3-dipole with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgchesci.com

In the case of dimesityl O-oxide, which can be generated as a transient species by laser flash photolysis of dimesityldiazomethane in the presence of oxygen, its high photolability dictates its reaction pathways. smu.edu Irradiation with long-wavelength light (λ > 515 nm) promotes the characteristic reaction of carbonyl oxides: an electrocyclization to form the corresponding three-membered ring isomer, dimesityldioxirane. mdpi.orgsmu.edu This photochemical cyclization is a crucial step in the synthesis of stable dioxiranes. smu.edu

The resulting dimesityldioxirane is itself photochemically active. Upon irradiation with shorter wavelength light, it undergoes rearrangement. The major photochemical decomposition route for dimesityldioxirane is the cleavage of the O-O bond followed by a smu.eduCurrent time information in Bangalore, IN.-migration of a mesityl group, which leads to the formation of mesityl mesitoate as the sole product. smu.edu

In contrast to its photochemical cyclization, the thermal reactions of dimesityl O-oxide lead to different products. Intermolecular oxygen transfer results in the formation of dimesityl ketone, while an intramolecular oxygen transfer pathway produces 2-(hydroxymethyl)-4,6-dimethylphenyl mesityl ketone. smu.edu These thermal and photochemical pathways highlight the distinct reactivity of this compound-derived intermediates under different conditions.

Table 2: Products of Thermal and Photochemical Reactions of Dimesityl O-oxide and Dimesityldioxirane

| Reactant | Conditions | Product(s) | Reference |

|---|---|---|---|

| Dimesityl O-oxide | Photochemical (λ > 515 nm) | Dimesityldioxirane | smu.edu |

| Dimesityl O-oxide | Thermal | Dimesityl ketone, 2-(hydroxymethyl)-4,6-dimethylphenyl mesityl ketone | smu.edu |

| Dimesityldioxirane | Photochemical | Mesityl mesitoate | smu.edu |

Sophisticated Structural Elucidation and Conformational Dynamics of Dimesitylmethane Systems

X-ray Crystallographic Analysis of Dimesitylmethane Derivatives

Single-crystal X-ray diffraction is a powerful technique that provides precise three-dimensional structural information, including bond lengths, angles, and molecular conformations in the solid state. mkuniversity.ac.in

In the crystalline state, the arrangement of molecules, or crystal packing, is directed by a network of intermolecular forces. mdpi.com For this compound derivatives, which lack strong hydrogen bond donors or acceptors, the packing is primarily stabilized by weaker interactions. These include C–H···π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π system of an aromatic ring on a neighboring molecule. acs.org

The defining structural characteristic of this compound systems is the distortion caused by severe steric hindrance. The two mesityl rings are forced to twist relative to each other, adopting a propeller-like arrangement to alleviate the clash between the ortho-methyl groups. This twisting is quantified by the dihedral angles between the planes of the aromatic rings and the central C-aryl bonds.

For instance, in dimesityldioxirane, a related derivative, the mesityl rings are twisted by approximately 60°. smu.edu This significant deviation from a planar structure is a direct consequence of minimizing steric strain. smu.edu This strain also leads to distortions in bond angles. The central C-C(methylene)-C angle in this compound and its derivatives is typically expanded from the ideal tetrahedral angle of 109.5° to accommodate the bulky substituents. Computational studies on other sterically hindered systems have shown that large dihedral angles are adopted to minimize unfavorable steric interactions, which can influence the molecule's electronic properties. chemrxiv.orgresearchgate.net

Table 1: Selected Crystallographic Data for Dimesityldioxirane This table presents key structural parameters for a related sterically hindered system, dimesityldioxirane, as determined by X-ray crystallography and DFT calculations.

| Parameter | Experimental Value (X-ray) | Theoretical Value (DFT) |

|---|---|---|

| O-O Distance | 1.503 Å | --- |

| Mesityl Ring Twist Angle | ~60° | --- |

Data sourced from a 1997 study on Dimesityldioxirane. smu.edu

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H···X, π-π Stacking)

Spectroscopic Investigations of Solution-Phase Conformations and Dynamics

While crystallography reveals the static solid-state structure, spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), are essential for understanding the dynamic behavior of molecules in solution. libretexts.org

The steric hindrance in this compound restricts the rotation of the mesityl groups around the C-C single bonds. This phenomenon, known as hindered rotation, can be effectively studied using dynamic NMR (DNMR) spectroscopy. montana.eduresearchgate.net At low temperatures, this rotation is slow on the NMR timescale, resulting in separate, distinct signals for the chemically non-equivalent methyl and aromatic protons.

As the temperature is increased, the rate of rotation accelerates. When the rate of this conformational exchange becomes comparable to the frequency difference between the signals, the peaks broaden. Upon further heating, they eventually merge into a single, averaged signal at a specific temperature known as the coalescence temperature. mdpi.com By analyzing the line shape changes or using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net For the mono(tricarbonylchromium) complex of this compound, the rotational barrier for the uncomplexed mesityl ring was determined to be 14.3 kcal/mol at 18°C. acs.org

Table 2: Rotational Barriers for Uncomplexed Rings in Mono(tricarbonylchromium) Complexes of Dimesityl Derivatives

| Compound | Rotating Moiety | Barrier (kcal/mol) | Coalescence Temp. (°C) |

|---|---|---|---|

| This compound complex | Mesityl | 14.3 | 18 |

| Dimesityl ketone complex | Mesityl | 19.6 | 118 |

| 1,1-Dimesitylethene complex | Mesityl | 14.2 | 14 |

Data adapted from a study on hindered rotations in mono(tricarbonylchromium) complexes. acs.org

Isomers are molecules with the same formula but different atomic arrangements. libretexts.org Conformational isomers (or conformers) are stereoisomers that can be interconverted by rotation about single bonds. libretexts.org Due to the significant energy barrier to rotation in this compound systems, distinct conformational isomers can exist and be observed. rsc.org If the rotation is sufficiently slow, these conformers may be isolable, a phenomenon known as atropisomerism. masterorganicchemistry.com

In cases where the this compound derivative is chiral or has prochiral faces, the restricted rotation can lead to the formation of diastereomers. saskoer.ca Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com These different species can often be distinguished by NMR spectroscopy, as they are chemically distinct and will exhibit different sets of signals. reddit.com The presence of multiple conformers or diastereomers can lead to complex NMR spectra, where each species gives rise to its own set of resonances. reddit.commaynoothuniversity.ie

Nuclear Magnetic Resonance (NMR) Studies of Hindered Rotation and Fluxional Behavior

Advanced Computational Chemistry for Molecular Structure and Energetics

Computational chemistry serves as a vital tool to complement experimental findings, providing detailed insights into molecular structure and energetics. upc.edufiveable.meresearchgate.net Methods like Density Functional Theory (DFT) can accurately model molecules and predict their properties. eurjchem.com

Molecular mechanics and quantum mechanics are two primary approaches. upc.edu Molecular mechanics uses classical physics to model molecules as a collection of atoms held together by springs, making it fast and suitable for large systems. upc.edu Quantum mechanics provides a more detailed description based on the electronic structure of the molecule. upc.edu

For this compound systems, computational methods are used to:

Optimize Geometries: Calculate the lowest energy structure, predicting bond lengths, bond angles, and dihedral angles. fiveable.me This can corroborate data from X-ray crystallography.

Calculate Rotational Barriers: Model the transition state for the rotation of the mesityl rings and calculate the associated energy barrier. These calculated values can be compared directly with experimental data obtained from dynamic NMR studies. mdpi.com

Analyze Electronic Properties: Investigate how the twisted conformation affects the electronic structure, such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

These computational tools allow for a deeper understanding of how steric hindrance dictates the preferred conformations and dynamic behavior of this compound and its derivatives. anu.edu.au

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for its favorable balance between accuracy and computational cost, making it well-suited for studying the electronic and nuclear structures of complex molecules like this compound. arxiv.org The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, which represents the most stable conformation of the molecule. uni-muenchen.defaccts.de

For sterically hindered systems such as this compound, DFT calculations are crucial for elucidating the preferred spatial arrangement of the bulky mesityl rings. In related complex molecules, a variety of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d), def2-TZVP) are employed to accurately model molecular geometries. smu.edursc.org For instance, in the study of dimesityldioxirane, a derivative of this compound, DFT calculations at the B3LYP/6-31G(d) level of theory were instrumental in determining its structure, which showed the mesityl rings twisted by approximately 60° to relieve steric strain. smu.edu

The conformational landscape of this compound is characterized by the rotational degrees of freedom of the two mesityl groups relative to the central methylene (B1212753) bridge. DFT calculations can map this landscape by systematically rotating the rings and calculating the energy at each point, thereby identifying the global minimum and various local minima separated by rotational energy barriers. The results of such calculations typically reveal that the most stable conformer adopts a non-planar, twisted geometry to minimize the steric repulsion between the ortho-methyl groups of the mesityl rings. This is analogous to findings for dimesitylketone O-oxide, where the two mesityl rings were found to be perpendicular to each other. smu.edu

Below is a representative data table illustrating typical geometric parameters that would be determined for this compound's optimized geometry using DFT.

| Parameter | Description | Typical Calculated Value (DFT) |

| C-C-C (Mesityl-CH2-Mesityl) | The bond angle of the central methylene bridge. | ~112-116° |

| Dihedral Angle (Mesityl-Mesityl) | The twist angle between the planes of the two rings. | ~50-70° |

| C-H (Methylene) Bond Length | The length of the bonds in the central CH2 group. | ~1.09-1.10 Å |

| C-C (Ring) Bond Length | The average length of the carbon-carbon bonds in the mesityl rings. | ~1.40 Å |

Note: The values presented are illustrative and based on typical DFT results for sterically hindered aromatic compounds.

Quantum-Chemical Modeling of Activation Enthalpies and Tautomeric Equilibria in Derived Systems

Quantum-chemical calculations are powerful tools for investigating the reaction dynamics of molecules, including the determination of activation enthalpies for conformational changes or chemical reactions. najah.edu For derivatives of this compound, these methods can predict the energy barriers for processes like ring rotation or rearrangements.

In a study on dimesitylketone O-oxide, a derivative where the methylene bridge is replaced by a carbonyl oxide group, the activation enthalpy for hydrogen migration from an ortho-methyl group to the terminal oxygen was calculated to be 12.7 kcal/mol using the B3LYP/cc-pVTZ method. smu.edu This demonstrates the ability of quantum-chemical modeling to quantify the energetic feasibility of specific reaction pathways in complex, sterically crowded systems.

Furthermore, these computational approaches can be applied to study tautomeric equilibria in derivatives of this compound. nih.gov Tautomerism, the interconversion of structural isomers through proton transfer, is a critical concept in chemistry. nih.gov While this compound itself does not exhibit tautomerism, its derivatives, particularly those with functional groups capable of proton exchange, can exist in a tautomeric equilibrium.

For example, if a this compound scaffold were functionalized with groups like amides or pyrazoles, quantum-chemical calculations could predict the relative stabilities of the possible tautomers. nih.govmdpi.com The calculations would involve optimizing the geometry of each tautomer and then computing their relative Gibbs free energies (ΔG). mdpi.comresearchgate.net The equilibrium constant (K_T) can be estimated from the difference in free energy, providing a quantitative measure of the tautomeric preference. mdpi.com

The following table illustrates hypothetical results for a derived system exhibiting tautomerism, showcasing the kind of data generated through quantum-chemical modeling.

| Tautomer System (Hypothetical) | Tautomer A (e.g., Amide) | Tautomer B (e.g., Enol) | Calculated ΔG (kcal/mol) (B-A) | Equilibrium Constant (K_T) |

| This compound-Amide Derivative | Optimized Geometry A | Optimized Geometry B | +2.5 | 0.014 |

Note: This data is hypothetical and serves to illustrate the application of quantum-chemical modeling to potential this compound derivatives.

These computational studies provide a molecular-level understanding that is often inaccessible through experimental means alone, offering predictive insights into the structure, stability, and reactivity of this compound-based systems.

Dimesitylmethane As a Versatile Scaffold in Advanced Chemical Applications and Research Fields

Rational Design and Synthesis of Dimesitylmethane-Based Artificial Receptors for Molecular Recognition

The this compound framework has emerged as a highly effective and versatile scaffold in the rational design and synthesis of artificial receptors for molecular recognition, particularly in the challenging field of carbohydrate chemistry. Its unique structural properties, characterized by a pre-organized, cleft-like geometry arising from the two mesitylene (B46885) (2,4,6-trimethylphenyl) groups linked by a methylene (B1212753) bridge, provide an excellent foundation for the construction of sophisticated host molecules. The methyl groups on the aromatic rings create a defined and somewhat rigid cavity, which can be functionalized with various recognition units to achieve specific binding properties. This acyclic architecture is not only synthetically accessible, allowing for systematic variations of the recognition groups, but also provides a cavity of the appropriate size and shape for encapsulating guest molecules, such as disaccharides. acs.org

The design of these receptors is often bio-inspired, mimicking the binding motifs observed in the crystal structures of protein-carbohydrate complexes. In these biological systems, a combination of directional hydrogen bonds and less-directional forces like CH-π interactions and van der Waals contacts work in concert to achieve high affinity and selectivity. Artificial receptors based on the this compound scaffold are engineered to replicate these principles. By appending multiple recognition units to the 3,3',5,5'-positions of the this compound core, a multi-point binding array is created that can engage in complementary interactions with the target substrate. acs.org

Selective Recognition of Carbohydrates and Glycans

This compound-based receptors have demonstrated remarkable efficacy in the selective recognition of neutral carbohydrates, which are notoriously difficult targets for artificial hosts due to their structural complexity and subtle differences between isomers. These synthetic receptors have been shown to form stable complexes with carbohydrates in organic media through a combination of non-covalent interactions. rsc.orgacs.org The strategic placement of recognition groups on the this compound scaffold allows for the creation of a binding pocket that is tailored to the size and stereochemistry of specific carbohydrate guests.

A significant achievement in the application of this compound-based receptors is their ability to differentiate between monosaccharides and disaccharides. rsc.orgacs.orgnih.gov Receptors featuring four heterocyclic recognition units appended to the this compound core have been specifically designed to favor the binding of larger disaccharides, such as maltosides, over smaller monosaccharides. rsc.orgacs.org The tetrasubstituted this compound scaffold provides a cavity that is of the correct shape and size for the encapsulation of a disaccharide. acs.org This size-complementarity, combined with the multiple binding interactions, leads to a strong preference for the larger carbohydrate guests. Experimental data from 1H NMR and fluorescence spectroscopic titrations have confirmed high binding affinities for disaccharides and a pronounced di- versus monosaccharide preference in organic solvents. rsc.orgacs.orgnih.gov

A key strategy in the design of this compound-based carbohydrate receptors is the incorporation of heterocyclic units that can act as effective hydrogen bond donors and acceptors. acs.org Research has explored a variety of such units, including aminopyridine, aminopyrimidine, imidazole, and indole (B1671886), which are attached to the this compound scaffold. acs.org The 2-aminopyridine (B139424) group, for instance, has been identified as an excellent structural motif for carbohydrate binding due to its ability to form cooperative and bidentate hydrogen bonds with the hydroxyl groups of a sugar. Similarly, aminopyrimidine units have been employed, and the additional nitrogen atoms in the pyrimidine (B1678525) ring can act as further hydrogen bond acceptors, potentially enhancing the binding affinity compared to their aminopyridine counterparts. acs.org The arrangement of these heterocyclic groups on the this compound framework allows for the formation of an extensive and well-defined hydrogen bonding network with the multiple hydroxyl groups of the carbohydrate guest, a critical factor in the stability of the receptor-substrate complex. rsc.orgacs.org

The design of many successful this compound-based receptors is rooted in the principles of biorecognition, specifically mimicking the binding motifs found in natural carbohydrate-binding proteins (lectins). In these proteins, aromatic amino acid residues (such as tryptophan, tyrosine, and phenylalanine) often provide a surface for CH-π stacking with the carbohydrate, while amino acid side chains with hydrogen bonding capabilities (like asparagine, glutamine, arginine, and histidine) form a network of hydrogen bonds with the sugar's hydroxyl groups. maynoothuniversity.iemdpi.com this compound-based receptors emulate this by providing the aromatic surfaces for CH-π interactions and incorporating heterocyclic recognition units that mimic the hydrogen bonding patterns of amino acid side chains. acs.orgmaynoothuniversity.ie This bio-inspired approach has proven to be a powerful strategy for developing artificial receptors with high affinity and selectivity for carbohydrates. mdpi.com

Elucidation of CH-π Interactions and Van der Waals Contacts in Receptor-Substrate Complexes

Development of Macrocyclic and Cage-Type Receptor Architectures

While acyclic "tetrapod-type" receptors based on the this compound scaffold have demonstrated significant success, particularly in disaccharide recognition, the development of more complex macrocyclic and cage-type architectures represents a logical progression in the field. nih.gov Macrocyclization introduces pre-organization and reduces the conformational flexibility of the receptor, which can lead to enhanced binding affinities and selectivities due to a lower entropic penalty upon binding. Cage-like receptors can completely encapsulate a guest molecule, isolating it from the bulk solvent and maximizing the contact surface area for non-covalent interactions. nih.govresearchgate.net

Although specific examples of macrocyclic or cage-type receptors built directly from a this compound core are not extensively detailed in the surveyed literature, the design principles are well-established in supramolecular chemistry. bhu.ac.inrsc.org The synthesis of such structures would likely involve linking the functional groups on the this compound scaffold with appropriate spacer units to form a closed-ring or three-dimensional structure. The choice of linker would be critical in defining the size and shape of the resulting cavity. Given the success of the acyclic this compound systems, the development of their macrocyclic and caged analogues holds considerable promise for creating even more powerful and selective carbohydrate receptors, potentially with applications in aqueous environments, a significant challenge in the field. nih.gov The construction of such receptors could draw inspiration from existing C3-symmetric molecular scaffolds that have been successfully converted into three-armed and cage-like receptors for other guest molecules. nih.gov

Research Findings on this compound-Based Receptors

The following table summarizes key findings from studies on this compound-based receptors for carbohydrate recognition.

| Receptor Type | Guest Molecule | Key Interactions | Binding Affinity (Ka, M⁻¹) | Selectivity | Reference |

| Acyclic Tetrapod | Disaccharides (e.g., Maltosides) | Hydrogen Bonding, CH-π Interactions | High (e.g., >100,000 in CDCl₃ for a 2:1 complex) | Prefers disaccharides over monosaccharides | rsc.orgacs.orgnih.gov |

| Acyclic Tetrapod | Monosaccharides | Hydrogen Bonding, CH-π Interactions | Moderate | Lower affinity than for disaccharides | rsc.orgacs.org |

Recognition of Ionic and Other Neutral Organic Substrates (e.g., Dicarboxylic Acids, Ammonium (B1175870) Ions)

The this compound framework, with its pre-organized, cleft-like structure, serves as an effective scaffold for constructing synthetic receptors capable of recognizing various guest molecules through non-covalent interactions. Research has demonstrated that by functionalizing the this compound core with appropriate binding groups, it is possible to achieve selective complexation of both ionic and neutral organic substrates.

Recognition of Dicarboxylic Acids: The recognition of dicarboxylic acids is a significant area of interest in supramolecular chemistry. ijacskros.com Synthetic receptors designed for this purpose often utilize multiple hydrogen bonding interactions to bind the carboxyl groups of the guest molecule. ijacskros.com this compound-derived receptors, featuring heterocyclic recognition groups that can act as hydrogen-bonding sites, have been designed for such purposes. researchgate.net These systems can form stable complexes with dicarboxylic acids like malonic, succinic, glutaric, and adipic acids. researchgate.net The defined cavity of the this compound scaffold helps to orient the binding sites for effective interaction with the two carboxyl groups of the dicarboxylic acid, a principle known as ditopic recognition. researchgate.netresearchgate.net The stability of these host-guest complexes is often influenced by the length of the alkyl chain separating the carboxylic acid groups, with optimal binding achieved when the guest's geometry complements that of the host's cavity. ijacskros.com

Recognition of Ammonium Ions: The this compound core has also been explored for the recognition of ammonium ions (NH₄⁺). researchgate.netuni-due.de Synthetic receptors for ammonium ions often feature a tripodal or hexapodal arrangement of binding sites that can form multiple hydrogen bonds with the tetrahedral guest. mdpi.comresearchgate.net While many examples are based on benzene (B151609) scaffolds, the fundamental principles apply to this compound systems. mdpi.comresearchgate.net These receptors can be designed with functionalities like pyrazole (B372694) or indole groups, which are effective at binding cations. mdpi.comresearchgate.net The complex can be stabilized through a combination of hydrogen bonding and NH-π interactions between the ammonium ion and the aromatic rings of the host scaffold. mdpi.com Molecular modeling calculations have indicated the capability of such compounds to act as receptors for cations like the NH₄⁺ ion. mdpi.com

| Host Scaffold Type | Guest Molecule | Key Interactions | Typical Binding Affinity (Kₐ) |

|---|---|---|---|

| This compound-derived | Dicarboxylic Acids | Hydrogen Bonding, Ditopic Recognition | Moderate to High |

| This compound-derived | Ammonium Ions (NH₄⁺) | Hydrogen Bonding, NH-π Interactions | Moderate |

Exploration in Catalysis and Ligand Design

This compound Derivatives as Sterically Tunable Ligands in Transition Metal Catalysis

The this compound scaffold is a valuable platform for designing sterically demanding ligands for transition metal catalysis. The two mesityl (2,4,6-trimethylphenyl) groups provide significant steric bulk around the methylene bridge, which can be strategically functionalized to create chelating ligands. This inherent bulk is a key feature, as steric hindrance around a metal center is critical for many catalytic processes and for the isolation of unstable intermediates.

Ligands derived from this compound can be considered "sterically tunable" because modifications can be made to the mesityl groups themselves or to the chelating arms attached to the scaffold, allowing for fine-tuning of the steric environment around the coordinated metal. numberanalytics.com For instance, the introduction of phosphine, N-heterocyclic carbene (NHC), or other donor groups onto the this compound framework results in bulky ligands that can enforce specific geometries on the metal center. numberanalytics.com This control over the metal's coordination sphere is crucial for influencing the catalyst's activity and selectivity. numberanalytics.comnumberanalytics.com The synthesis of such ligands often starts from readily available materials, providing flexibility in creating a variety of analogues with different steric and electronic properties.

Impact of Ligand Sterics on Catalytic Activity and Selectivity

The steric properties of a ligand profoundly influence the behavior of a transition metal catalyst. numberanalytics.com The significant steric hindrance provided by this compound-based ligands can have several important effects on catalytic performance.

Catalytic Activity: Bulky ligands can create a sterically crowded environment that may hinder the approach of substrates to the metal center, potentially affecting the reaction rate. numberanalytics.com However, this steric protection can also be beneficial, preventing catalyst deactivation by blocking unwanted side reactions or the formation of inactive catalyst dimers. numberanalytics.com In some cases, extreme steric hindrance is essential for promoting challenging bond activations.

Selectivity: Steric effects are a primary tool for controlling selectivity in catalysis. numberanalytics.com The bulky framework of a this compound ligand can create a chiral pocket or a constrained reaction environment around the metal. This can lead to high regioselectivity (controlling where a reaction occurs on a molecule) or enantioselectivity (controlling the formation of one chiral product over its mirror image). nih.gov By blocking certain pathways for substrate approach, the ligand directs the substrate to bind in a specific orientation, leading to the desired product. numberanalytics.com The ability to tune the steric and electronic properties of ligands is fundamental to designing and optimizing transition metal catalysts for specific applications in the synthesis of fine chemicals and polymers. numberanalytics.com

| Steric Effect of Ligand | Impact on Catalysis | Example Consequence |

|---|---|---|

| Increased Steric Hindrance | Can decrease reaction rate by blocking substrate access. | Lower turnover frequency. |

| Steric Protection | Prevents catalyst deactivation or unwanted side reactions. | Increased catalyst lifetime and product purity. |

| Enforced Coordination Geometry | Influences reaction pathways and product selectivity. | High regioselectivity or enantioselectivity. |

Contributions to Materials Science

Fabrication of Advanced Materials with Tailored Mechanical and Thermal Attributes

The incorporation of rigid, bulky structural units like this compound into polymers and other materials can significantly influence their physical properties. While specific studies detailing the mechanical and thermal properties of materials based solely on the this compound monomer are not extensively documented in the provided context, general principles of polymer science allow for well-founded inferences.

The rigidity of the this compound backbone can contribute to a higher glass transition temperature (Tg) in polymers, meaning the material remains hard and rigid at higher temperatures. usm.educoncordia.ca The bulky mesityl groups can restrict chain mobility and packing, which generally enhances thermal stability by hindering the collective motions required for polymer decomposition. aimspress.comnih.gov Materials incorporating such structures are expected to exhibit good thermal stability, showing no significant weight loss until relatively high temperatures, a property seen in other high-performance polymers like PEEK. researchgate.net

Mechanically, the rigid nature of the this compound unit would be expected to increase the stiffness (Young's modulus) and hardness of the resulting material. concordia.caaimspress.com The bulky side groups can prevent polymer chains from sliding past one another under stress, which can enhance the material's strength. usm.edu By engineering polymer composites that incorporate such rigid scaffolds, it is possible to create materials with enhanced mechanical performance and thermal stability. usm.edunih.gov

Development of Functional Organic Materials Utilizing the this compound Core

The this compound scaffold is a valuable building block for the creation of functional organic materials, particularly in the realm of supramolecular chemistry and porous materials. researchgate.net Its well-defined, three-dimensional structure makes it an ideal component for constructing larger, ordered assemblies.

Derivatives of this compound have been synthesized to serve as precursors for functional materials. For example, this compound-derived compounds bearing bromomethyl units have been prepared, which can be used in further synthetic transformations to build more complex architectures. mdpi.comtandfonline.com Furthermore, this compound has been used as the core for creating stable bis(nitrile oxides). These compounds are highly reactive in 1,3-dipolar cycloaddition reactions, a type of "click chemistry" that is extremely useful for the efficient synthesis and modification of polymers and other materials under mild conditions.

The ability to create intricate supramolecular systems is another key application. frontiersin.org By attaching specific functional groups to the this compound core, it is possible to program the way molecules self-assemble through non-covalent interactions like hydrogen bonding. This leads to the formation of well-ordered crystalline materials, including host-guest complexes and crystal-engineered solids with potential applications in separation or sensing. researchgate.net

Future Research Directions and Emerging Paradigms for Dimesitylmethane Chemistry

Integration with Nanoscience and Sensing Technologies

The integration of dimesitylmethane into nanoscience and sensing technologies marks a promising frontier. Its molecular structure serves as a scaffold for creating sophisticated nanosensors and materials with tailored properties.

Researchers are exploring the use of this compound derivatives in the development of highly selective and sensitive chemical sensors. The rigid, well-defined cavity of the this compound framework can be functionalized with specific recognition units to detect a variety of analytes. This bottom-up approach, building complex structures atom-by-atom and molecule-by-molecule, is a core concept in nanotechnology that aims to reduce waste and enhance efficiency. The unique architecture of this compound-based compounds makes them suitable candidates for the design of optical information recording devices and new sensor elements. slideheaven.com

Furthermore, the incorporation of this compound into nanostructures, such as nanoparticles and thin films, is being investigated to create materials with novel electronic and optical properties. These advancements could lead to the development of next-generation electronic devices, catalysts, and smart materials. The use of nanotechnology can also enhance the pesticidal activity of certain compounds, improving target specificity and mortality rates. entomoljournal.com

High-Throughput Screening and Combinatorial Approaches for Derivative Discovery

To accelerate the discovery of new this compound derivatives with desired functionalities, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. dovepress.commetrionbiosciences.comnih.govresearchgate.netnih.gov These powerful techniques allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the drug discovery and materials development process. dovepress.commetrionbiosciences.comnih.govresearchgate.netnih.gov

HTS campaigns can screen vast numbers of compounds to identify "hits" with specific biological activities or material properties. dovepress.comnih.gov This is followed by the exploration of structure-activity relationships (SAR) to optimize the lead compounds. metrionbiosciences.com Combinatorial approaches, on the other hand, enable the systematic generation of diverse molecular structures around the this compound core. researchgate.net

The data generated from these high-throughput methods can be analyzed using computational tools to identify promising candidates for further development. dovepress.com This synergy between automated synthesis, rapid screening, and computational modeling is crucial for unlocking the full potential of this compound chemistry.

Expansion into Biomedical and Bio-Inspired Applications (e.g., Synthetic Lectins for Antiviral/Antimicrobial Research)

The unique molecular recognition capabilities of this compound-based structures have opened up exciting possibilities in biomedical and bio-inspired applications. nih.govresearchgate.netresearchgate.netmdpi.com One of the most promising areas is the development of synthetic lectins for antiviral and antimicrobial research. nih.govmdpi.comfrontiersin.orgnih.gov

Lectins are proteins that bind specifically to carbohydrates and play crucial roles in many biological processes, including viral entry into host cells. nih.govmdpi.comfrontiersin.orgnih.gov Synthetic lectin mimics based on the this compound scaffold can be designed to target the carbohydrate structures on the surface of viruses and bacteria, thereby inhibiting their ability to infect cells. nih.gov These synthetic receptors offer several advantages over natural lectins, including greater stability and ease of modification. nih.gov

Research has shown that this compound-derived receptors can exhibit a strong binding preference for specific disaccharides, indicating their potential as antiviral agents. nih.gov This approach has been proposed as a novel strategy for antiviral chemotherapy against a range of viruses, including HIV. nih.gov Furthermore, metal-based compounds are also being explored for their antimicrobial properties, with some showing activity against drug-resistant bacteria. nih.govrsc.org

Exploration of Sustainable Synthesis and Green Chemistry Principles in this compound Production

In line with the growing emphasis on environmental responsibility, the development of sustainable and green synthetic methods for this compound and its derivatives is a key area of future research. nih.govcore.ac.uknih.govskpharmteco.comarizona.edu The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. arizona.edu

Key aspects of this research include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.govnih.govskpharmteco.com

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Renewable Feedstocks: Utilizing renewable resources, such as biomass, as starting materials for the synthesis of this compound and its derivatives. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. core.ac.uk

By adopting these green chemistry principles, researchers aim to develop more environmentally friendly and economically viable processes for the production of this compound-based compounds, ensuring their long-term sustainability. nih.govcore.ac.uknih.govskpharmteco.comarizona.edu

常见问题

Q. What experimental methodologies are recommended for synthesizing dimesitylmethane with high purity?

this compound synthesis typically involves coupling 1,3-dicarbonyl intermediates under controlled conditions. A common method uses mesityl magnesium bromide reacting with dichloromethane in anhydrous diethyl ether, followed by acid quenching . Key considerations include:

- Solvent purity : Ether must be peroxide-free to avoid side reactions.

- Temperature control : Maintain −10°C to 0°C to suppress undesired byproducts.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate eluent) yields >90% purity. Monitor purity via NMR (sharp singlet for central CH group at δ 3.2 ppm) and HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can researchers accurately characterize the thermodynamic properties of this compound?

Standard thermodynamic parameters (e.g., melting point, enthalpy of formation) require:

- Differential Scanning Calorimetry (DSC) : Determine melting point (134.4–135.4°C) and phase transitions .

- Gas-phase ion energetics : Use mass spectrometry to measure appearance energy (AE) and electron affinity (EA) .

- Entropy calculations : Compare experimental values with computational models (e.g., Gaussian software at B3LYP/6-311+G(d,p) level) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While this compound is not highly toxic, standard precautions include:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste disposal : Collect residues in closed containers for incineration, avoiding drain release .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in values like enthalpy of formation () arise from measurement techniques (e.g., calorimetry vs. computational models). Mitigation strategies:

Q. What mechanistic insights guide the optimization of this compound’s catalytic applications?

this compound’s bulky aryl groups influence steric effects in catalysis. Methodological approaches:

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying catalyst loadings.

- DFT modeling : Calculate transition-state geometries to identify rate-limiting steps.

- Synchrotron XRD : Resolve structural changes during catalytic cycles .

Q. How can computational models predict this compound’s reactivity in novel reaction environments?

Advanced strategies include:

- Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., toluene vs. THF) on reaction pathways.

- QSPR models : Corrate substituent electronic parameters (-values) with experimental rate constants.

- Benchmarking : Validate predictions against experimental NMR shifts and X-ray crystallography data .

Methodological Notes for Data Reporting

- Raw data inclusion : Append large datasets (e.g., DSC thermograms, chromatograms) separately to maintain manuscript clarity .

- Contradiction analysis : Use falsification frameworks (e.g., IDA procedures) to assess reliability of anomalous results .

- Ethical data practices : Avoid "adjusting" data to fit theoretical models; document all experimental conditions transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。